Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 899977-35-6) is a benzothiophene derivative featuring a sulfamoyl (-SO₂NH-) group attached to a 4-methylphenyl substituent. Its molecular formula is C₁₇H₁₅NO₄S₂, with a molecular weight of 361.4 g/mol .
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-11-7-9-12(10-8-11)18-24(20,21)16-13-5-3-4-6-14(13)23-15(16)17(19)22-2/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVIVPBLIIGGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide, followed by amination with appropriate amines.
Esterification: The carboxyl group on the benzothiophene ring can be esterified using methanol and acid catalysts to form the methyl ester group.
Attachment of the 4-Methylphenyl Group: This step can be achieved through Friedel-Crafts alkylation or acylation reactions using 4-methylbenzoyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with active sites, while the benzothiophene core can engage in π-π interactions with aromatic residues. These interactions can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader family of 1-benzothiophene-2-carboxylate derivatives, where the substituent at the 3-position varies. Key analogs include:
- Nitro-substituted phenylamino derivatives (e.g., 3i–3k: 4-, 3-, 2-nitrophenylamino) .
- Hydroxy-, amino-, and acetylamino-substituted phenylamino derivatives (e.g., 3m–3o) .
- Methoxy- and fluoro-substituted phenylamino derivatives (e.g., 3a–3d) .
Key Structural Differences:
- Sulfamoyl vs. Amino/Nitro Groups: The sulfamoyl group (-SO₂NH-) is more polar and sterically bulky than amino (-NH₂) or nitro (-NO₂) groups.
- Electron-Withdrawing Effects : The sulfamoyl group is strongly electron-withdrawing, which contrasts with the electron-donating methoxy group or the moderately electron-withdrawing nitro group. This could influence reactivity in further chemical modifications .
Physical Properties
Melting points (MP) vary significantly with substituent chemistry:
Key Trends:
- Nitro Derivatives : Higher melting points (139–210°C) due to strong intermolecular dipole-dipole interactions .
- Hydroxy/Amino Derivatives: Elevated MPs (166–172°C) from hydrogen bonding .
- Methoxy/Fluoro Derivatives : Lower MPs (92–127°C) due to reduced polarity .
The sulfamoyl group in the target compound is expected to raise its melting point significantly compared to methoxy or fluoro analogs, approaching values seen in nitro or hydroxy derivatives.
Spectroscopic Characterization
NMR and IR Data:
¹H-NMR Shifts :
¹³C-NMR :
- The carbonyl carbon in the ester group (C=O) typically resonates at δ ~165–170 ppm across all analogs .
Biological Activity
Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by:
- Benzothiophene Core : A bicyclic structure that provides a scaffold for various functional groups.
- Sulfamoyl Group : Known for its role in enhancing biological activity through interactions with target proteins.
The molecular formula is , and it exhibits properties typical of sulfamoyl compounds, including potential solubility in organic solvents and moderate stability under physiological conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. For example, studies have shown that similar compounds can inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism .
- Anticancer Activity : The compound may exhibit anticancer properties by interfering with cell proliferation pathways. Research indicates that benzothiophene derivatives can induce apoptosis in cancer cells through various signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Cancer Therapy : A study involving a derivative of this compound demonstrated its ability to induce apoptosis in breast cancer cells through caspase activation pathways.
- Neuroprotection : Another investigation highlighted its neuroprotective effects in models of neurodegeneration, suggesting that it could be beneficial in treating conditions like Alzheimer's disease by modulating neurotransmitter levels.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
The compound can be synthesized via copper-catalyzed cross-coupling reactions, analogous to methods used for structurally similar benzothiophene derivatives. For instance, a mild copper(I) iodide/l-proline catalytic system under nitrogen atmosphere has been effective in coupling aryl halides with benzothiophene precursors, yielding 50–55% of the target product . Key steps include:
- Functionalization of the benzothiophene core : Introduction of the sulfamoyl group via reaction with 4-methylphenylsulfonamide.
- Esterification : Methylation of the carboxylic acid intermediate using methanol and sulfuric acid.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Comprehensive characterization involves:
- H and C NMR : To confirm the integration and chemical environment of the benzothiophene core, sulfamoyl group, and methyl ester. For example, the sulfamoyl NH proton typically appears as a singlet near δ 10–11 ppm .
- IR spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1300–1150 cm (S=O stretching) validate functional groups .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (e.g., ~361 g/mol).
- Melting point analysis : Consistency with literature values (e.g., 116–240°C for analogous compounds) ensures purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. Key steps include:
- Crystallization : Slow evaporation of a dichloromethane/methanol solution.
- Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-2018 refines positional and thermal parameters, achieving R-factors < 0.05 for high-resolution data .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles and confirm the planarity of the benzothiophene ring .
Q. What computational methods predict the electronic effects of the sulfamoyl group on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron-withdrawing nature of the sulfamoyl group. Key findings:
- Charge distribution : The sulfamoyl group reduces electron density at the benzothiophene C2 position, enhancing electrophilic substitution at C3.
- Frontier molecular orbitals (FMOs) : The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, aligning with experimental observations of nucleophilic attacks at the ester group .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
Contradictions in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- Standardized conditions : Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-C couplings.
- Control experiments : Compare synthetic intermediates to isolate spectral contributions of specific substituents .
Methodological Guidance
Q. What strategies optimize the compound’s solubility for biological assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and aqueous buffers (pH 7.4).
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via ester hydrolysis or sulfamoyl N-alkylation .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How does the sulfamoyl group influence metabolic stability in pharmacokinetic studies?
- In vitro assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation.
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., sulfonic acid derivatives from sulfamoyl cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
